(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide
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Overview
Description
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide is a chemical compound with the molecular formula C6H13Br2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in early discovery research and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde and ammonium bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes through its pyrazole moiety .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide.
4-Methylpyrazole: Another pyrazole derivative with similar chemical properties.
1H-Pyrazole-4-carboxamide: A related compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2BrH/c1-4-6(3-7)5(2)9-8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOSWIYVRCKHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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